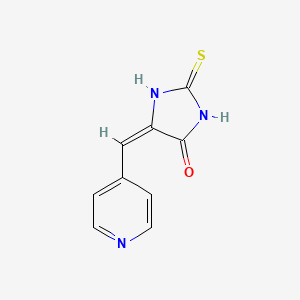![molecular formula C19H19NO2 B5676803 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the class of dibenzoazepines. These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various methods. One notable method involves the intramolecular asymmetric reductive amination of bridged biaryl derivatives. This process uses an iridium catalyst to achieve high enantiocontrol (up to 97% ee) . Another approach involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed intramolecular cross-coupling reactions. This method is efficient and allows for the production of significant quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an anti-obesity drug and as an analogue of allocolchicine.
Medicine: Explored for its anticancer, anti-inflammatory, and hypolipidemic properties.
Industry: Utilized in the synthesis of various pharmaceuticals and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. It functions by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: An anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A structural derivative of carbamazepine used to treat epilepsy.
Dibenz[b,f]azepines: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties compared to other dibenzoazepines .
Propiedades
IUPAC Name |
6-(3-methylbutyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(2)11-12-20-18(21)16-9-5-3-7-14(16)15-8-4-6-10-17(15)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIHULUEHHAOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5676725.png)


![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
![5-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyridin-2-amine](/img/structure/B5676744.png)
![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B5676746.png)
![N'-[(4-fluorophenyl)sulfonyl]-2-furohydrazide](/img/structure/B5676750.png)
![1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B5676757.png)
![1-(4-Methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one](/img/structure/B5676778.png)



![(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676813.png)
![8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676820.png)
